1-Bromo-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Bromo-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7BrO It is a brominated derivative of benzene, featuring a prop-2-yn-1-yloxy group attached to the benzene ring
Mechanism of Action
Target of Action
Propargyl ethers, in general, are known to be involved in various organic synthesis reactions . They are often used as intermediates in the synthesis of more complex organic compounds .
Mode of Action
The mode of action of 2-Bromophenyl propargyl ether involves its interaction with other reactants in a chemical reaction. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl ether can undergo nucleophilic displacement, which is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Biochemical Pathways
For instance, they can undergo a reaction pathway involving asymmetric decarboxylative propargylic alkylation . The propargyl group’s ability to undergo diverse reactions allows it to affect various biochemical pathways, leading to the synthesis of a wide range of compounds .
Result of Action
The result of the action of 2-Bromophenyl propargyl ether is the formation of new organic compounds through various chemical reactions. For instance, it can participate in the catalytic propargylic substitution reaction, leading to the formation of diverse types of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action, efficacy, and stability of 2-Bromophenyl propargyl ether can be influenced by various environmental factors. For instance, the temperature can have a pronounced effect on the reaction yield . Additionally, safety data suggests that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes and proteins, but the specific biomolecules that 2-Bromophenyl propargyl ether interacts with are yet to be identified .
Molecular Mechanism
Propargyl ethers are known to undergo various chemical reactions, such as nucleophilic displacement, which could potentially influence their interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 2-bromophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the phenol attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using suitable reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Bromo-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with the prop-2-yn-1-yloxy group at a different position on the benzene ring.
2-Bromo-4-methyl-1-(prop-2-yn-1-yloxy)benzene: Contains an additional methyl group on the benzene ring.
4-(Prop-2-yn-1-yloxy)benzonitrile: Features a nitrile group instead of a bromine atom.
Uniqueness
1-Bromo-2-(prop-2-yn-1-yloxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a bromine atom and a prop-2-yn-1-yloxy group provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
1-bromo-2-prop-2-ynoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCILWDWEHZCFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450904 | |
Record name | 2-bromophenyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38770-76-2 | |
Record name | 2-bromophenyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.